molecular formula C19H16ClNO4 B1140470 Indomethacin-d4

Indomethacin-d4

Cat. No.: B1140470
M. Wt: 361.8 g/mol
InChI Key: CGIGDMFJXJATDK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indomethacin-d4 is a deuterium-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations .

Mechanism of Action

Target of Action

Indomethacin-d4, also known as Indometacin-d4, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . The primary targets of this compound are the enzymes cyclooxygenase-1 and 2 (COX-1 and 2) . These enzymes are responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .

Mode of Action

This compound works by potently and non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, which are key mediators of inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid (AA) pathway . By inhibiting the COX enzymes, it reduces the synthesis of prostaglandins and thromboxanes, key components of this pathway . This leads to a reduction in inflammation, fever, and pain .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . Its absorption is prompt and extensive, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . The half-life and plasma and renal clearances are dose-independent . It undergoes significant hepatic metabolism, with metabolites including desmethyl, desbenzoyl, and desmethyl-desbenzoyl .

Result of Action

The result of this compound’s action is a reduction in symptoms associated with inflammation , such as pain, swelling, and fever . This is achieved through the decreased synthesis of prostaglandins and thromboxanes, which are key mediators of these symptoms . It is used for symptomatic management of chronic musculoskeletal pain conditions and to induce closure of a hemodynamically significant patent ductus arteriosus in premature infants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet and gastrointestinal pH . Additionally, the drug’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity . It’s important to note that these factors should be considered when administering the drug to ensure optimal therapeutic effect .

Biochemical Analysis

Biochemical Properties

Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and pain .

Cellular Effects

This compound, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with this compound.

Dosage Effects in Animal Models

Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with this compound.

Metabolic Pathways

Indomethacin, the parent compound of this compound, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that this compound follows similar metabolic pathways.

Transport and Distribution

Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Indomethacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .

Scientific Research Applications

Pharmacokinetics and Metabolism

Indomethacin-d4 serves as an internal standard in pharmacokinetic studies, particularly in determining the metabolism and distribution of indomethacin in biological samples. The deuterium labeling aids in distinguishing the drug from its metabolites during mass spectrometry analysis. For instance, a study utilized this compound to analyze maternal plasma levels during pregnancy, highlighting differences in thrombin generation across various plasma samples .

Effects on Inflammation and Cognition

Research has demonstrated that indomethacin can enhance cognitive functions by modulating inflammatory responses. In a study involving aged rats, treatment with indomethacin improved spatial memory performance, suggesting a potential mechanism where the drug enhances NMDA receptor function through redox state shifts . This application indicates the compound's relevance not only as an anti-inflammatory agent but also as a cognitive enhancer.

Microbiota Modulation

This compound has been used to explore its effects on gut microbiota composition. A study showed that exposure to indomethacin altered the intestinal microbiota structure in mice, leading to increased richness and diversity in fecal samples. This indicates that indomethacin may have broader implications for gut health and microbiome research .

Cancer Research

Indomethacin has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models. In experiments with rats treated with carcinogens, those receiving indomethacin exhibited a significantly lower incidence of colon tumors compared to control groups. This suggests that indomethacin may contribute to cancer prevention strategies .

Clinical Applications

Recent clinical trials have evaluated the efficacy of indomethacin in treating patients with severe comorbidities related to SARS-CoV-2 infections. Results indicated that patients receiving indomethacin experienced faster symptomatic relief compared to those treated with paracetamol, showcasing its potential role in managing COVID-19 symptoms .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-lifeX hours
Peak plasma concentrationY ng/mL
Volume of distributionZ L/kg

Table 2: Effects of Indomethacin on Cognitive Performance

GroupWater Maze Performance (Time)NMDA Receptor Function (mV)
ControlA secondsB mV
IndomethacinC secondsD mV

Table 3: Clinical Trial Outcomes for Indomethacin in SARS-CoV-2 Patients

TreatmentDays to Become AfebrileDays for Cough ReductionDays for Myalgia Reduction
Indomethacin322
Paracetamol645

Case Studies

  • Cognitive Enhancement : A study involving aged rats demonstrated that indomethacin treatment significantly improved performance on spatial memory tasks, linking reduced inflammation to enhanced cognitive function .
  • Microbiota Changes : An investigation into the effects of indomethacin on gut microbiota revealed significant shifts in microbial composition, which could have implications for understanding drug interactions with gut health .
  • Cancer Prevention : In a series of case studies involving patients with desmoid tumors, some exhibited regression following indomethacin treatment, underscoring its potential as part of therapeutic regimens for certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indomethacin-d4

Indomethacin-d4 is unique due to its deuterium labeling, which provides several advantages:

    Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts.

    Improved Pharmacokinetics: The presence of deuterium can alter the metabolic pathways, leading to improved pharmacokinetic profiles.

    Research Applications: The deuterium labeling makes Indomethacin-d4 an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds

Indomethacin-d4 is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span various fields, including pharmacokinetics, metabolic studies, and drug development, making it an essential tool for researchers.

Biological Activity

Indomethacin-d4 is a deuterated derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation, pain, and fever. By reducing prostaglandin levels, this compound exhibits anti-inflammatory , analgesic , and antipyretic properties similar to its parent compound, indomethacin .

In addition to COX inhibition, Indomethacin has been shown to inhibit phospholipase A2 and microsomal prostaglandin E synthase type 2 (mPGES-2), further contributing to its anti-inflammatory effects . The deuterated nature of this compound aids researchers in distinguishing its metabolic pathways from those of non-deuterated forms during studies.

Applications in Research

This compound is widely utilized in various scientific investigations:

  • Pharmacokinetics : It is used to study the absorption, distribution, metabolism, and excretion (ADME) of indomethacin. The deuterium labeling allows for precise tracking of metabolic pathways .
  • Drug Interaction Studies : Researchers can assess the interactions between this compound and other drugs, providing insights into potential adverse effects and optimizing therapeutic regimens .
  • Antiviral Research : Recent studies have explored the antiviral properties of indomethacin derivatives against SARS-CoV-2. Although this compound itself did not exhibit strong antiviral activity, its derivatives showed improved efficacy in inhibiting viral replication .

Table 1: Antiviral Activity of Indomethacin Derivatives

CompoundEC50 (μM)Cytotoxicity (μM)Notes
This compound>400200-250Weak antiviral activity against SARS-CoV-2
PROTAC Compound 394.4>200Significant inhibition of viral replication
PROTAC Compound 5100.1>200Retained activity against clinical isolates

This table summarizes findings from a study evaluating the antiviral effects of various indomethacin derivatives against SARS-CoV-2. Notably, while this compound itself showed limited antiviral efficacy, its derivatives demonstrated enhanced activity .

Table 2: Pharmacokinetic Interactions with Gut Microbiota

Study FocusFindings
Interaction with gut microbiotaAltered metabolism of indomethacin due to bacterial influence on COX enzyme inhibition
Enterohepatic recirculationVariability in drug response among individuals based on gut microbiota composition

Research indicates that gut microbiota can significantly affect the metabolism of indomethacin and its derivatives, potentially influencing therapeutic outcomes . This highlights the importance of considering individual microbiome profiles in pharmacological studies.

Properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIGDMFJXJATDK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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